molecular formula H3NaOS B103967 Sodium hydrosulfide hydrate CAS No. 207683-19-0

Sodium hydrosulfide hydrate

Cat. No.: B103967
CAS No.: 207683-19-0
M. Wt: 74.08 g/mol
InChI Key: ZNKXTIAQRUWLRL-UHFFFAOYSA-M
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Description

Sodium hydrosulfide hydrate is a chemical compound with the formula NaSH·xH2O. It is known for its diverse applications and significant role in various industrial processes. This compound is the product of the half-neutralization of hydrogen sulfide with sodium hydroxide. This compound is typically found in the form of colorless crystals and is known for its solubility in water and alcohol .

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method involves the treatment of sodium ethoxide with hydrogen sulfide: [ \text{NaOCH}_2\text{CH}_3 + \text{H}_2\text{S} \rightarrow \text{NaSH} + \text{CH}_3\text{CH}_2\text{OH} ]

    Alternative Method: Another method involves the direct reaction of sodium with hydrogen sulfide.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sodium sulfate.

    Reduction: It can act as a reducing agent in various chemical processes.

    Substitution: It participates in substitution reactions, particularly in the formation of thioethers.

Common Reagents and Conditions:

    Oxidizing Agents: Such as oxygen or hydrogen peroxide.

    Reducing Agents: Itself acts as a reducing agent.

    Substitution Reactions: Typically involve alkyl halides or other electrophiles.

Major Products:

Biochemical Analysis

Biochemical Properties

Sodium hydrosulfide hydrate plays a significant role in biochemical reactions. It acts as a sulfur nucleophile, inducing the C-S bond formation in α,β-dichloro vinyl ketones to form 5- to 8-membered cyclic thioethers . This interaction with enzymes and proteins facilitates various biochemical reactions.

Cellular Effects

This compound has been shown to have protective effects against inflammation, oxidative stress, and apoptosis in cellular systems . It can attenuate the inflammation and apoptosis induced by β-amyloid, a peptide involved in Alzheimer’s disease . Moreover, it has been shown to reduce the neurotoxicity induced by β2-microglobulin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can upregulate the expression of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), inhibit the expression of phosphodiesterase 5 (PDE5), and attenuate the activation of pro-caspase-3 . These interactions contribute to its anti-inflammatory and anti-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is considered stable in normal transportation . The level of H2S vapors evolving from the solution can be significantly increased by lowering the pH of the solution, heating the solution, or diluting the solution .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to have neuroprotective effects against β-amyloid-induced neurotoxicity in rats

Metabolic Pathways

This compound is involved in various metabolic pathways. It can induce the C-S bond formation in α,β-dichloro vinyl ketones, leading to the formation of cyclic thioethers . This suggests that it interacts with certain enzymes or cofactors in these pathways.

Transport and Distribution

It is known that it is more soluble than sodium sulfide , suggesting that it may be easily transported and distributed within cells and tissues.

Scientific Research Applications

Sodium hydrosulfide hydrate has a wide range of applications in scientific research and industry:

Properties

IUPAC Name

sodium;sulfanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKXTIAQRUWLRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Na+].[SH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NaOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583410
Record name Sodium hydrosulfide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207683-19-0
Record name Sodium hydrosulfide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrosulfide hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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